molecular formula C21H27NO4 B4138396 3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid

3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid

Cat. No. B4138396
M. Wt: 357.4 g/mol
InChI Key: URGRPYJQVDKWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid, also known as AHPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the category of beta-adrenergic receptor agonists and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Biological Activities : Compounds including 3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid have demonstrated anti-inflammatory and anticonvulsive activities. This was identified through the reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride (Agababyan et al., 2013).

Chemical Synthesis and Resolution

  • Absolute Configuration : The compound has been involved in the study for the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. This helped establish the absolute configuration of related isomers through specific rotations and X-ray crystallography (Drewes et al., 1992).
  • Chemo-enzymatic Route : The compound serves as a potential progenitor of optically pure antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. A chemo-enzymatic preparation method involving Porcine pancreas lipase as a biocatalyst was explored for its synthesis (Zhao et al., 2014).

Application in Peptide Synthesis

  • Dipeptide Synthesis : The compound has been used in coupling reactions with N-carboxybenzyl α-amino acids, facilitating the synthesis of corresponding amides. This process highlights its role in peptide synthesis and the development of green synthetic methods (Ezawa et al., 2017).

PharmaceuticalResearch

  • Antagonist Properties : The compound's derivative, 2-hydroxysaclofen, has been studied for its potential as an antagonist of GABA and baclofen at the GABAB receptor site. This highlights its relevance in the development of neuroactive drugs (Abbenante & Prager, 1992).

Enantioselective Synthesis

  • Building Blocks for Polyamide : Derivatives of this compound have been used as building blocks for the synthesis of a chiral monomer, a precursor of AABB-type stereoregular polyamide. This research underscores its application in polymer chemistry (Gómez et al., 2003).

Anti-Inflammatory Applications

  • Synthesis of Anti-inflammatory Acids : Its derivatives have been synthesized and evaluated for anti-inflammatory activity, showing significant potential. Molecular docking experiments were used to identify potential COX-2 inhibitors among its class (Dilber et al., 2008).

Microbial Metabolism Studies

  • Stable Isotope Studies : The compound has been analyzed in studies of microbial metabolism, particularly in extremely thermophilic sulfur-dependent anaerobic archaeon cultures. This contributes to our understanding of microbial biochemistry and ecology (Rimbault et al., 1993).

properties

IUPAC Name

3-[[3-hydroxy-3-(4-propoxyphenyl)propyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-2-14-26-18-10-8-17(9-11-18)20(23)12-13-22-19(15-21(24)25)16-6-4-3-5-7-16/h3-11,19-20,22-23H,2,12-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGRPYJQVDKWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CCNC(CC(=O)O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-Hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid
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3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid
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3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid
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3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid
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3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid
Reactant of Route 6
3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid

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